Stepronin

Descripción general

Descripción

Stepronin es un compuesto mucolítico y expectorante, utilizado principalmente para disolver la mucosidad espesa y aliviar las dificultades respiratorias. Es conocido por su capacidad para reducir la viscosidad de las secreciones mucosas en los pulmones, lo que facilita la expulsión de la mucosidad por la tos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las condiciones de reacción generalmente implican el uso de disolventes orgánicos y catalizadores para facilitar los procesos de acilación y tioesterificación .

Métodos de producción industrial: La producción industrial de Stepronin implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante cristalización o cromatografía para obtener el producto final en su forma deseada. Además, this compound puede formularse en diversas formas de dosificación, incluidas inyecciones y preparaciones liofilizadas, para mejorar su biodisponibilidad y eficacia clínica .

3. Análisis de las reacciones químicas

Tipos de reacciones: this compound experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: La reducción de this compound puede conducir a la formación de tioles.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, donde el grupo tioéster es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y alcoholes pueden usarse en condiciones básicas o ácidas.

Principales productos:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado

Análisis De Reacciones Químicas

Types of Reactions: Stepronin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of thiols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Clinical Use as an Expectorant

Stepronin is primarily utilized in the treatment of respiratory conditions due to its mucolytic properties. It acts by inhibiting airway secretion in vitro, which is achieved through two main mechanisms:

- Decreased Chloride Secretion : this compound reduces Cl^- secretion from epithelial cells.

- Inhibition of Mucus Glycoprotein Secretion : It also decreases mucus glycoprotein secretion from submucosal glands, which is critical in managing conditions like bronchitis and chronic obstructive pulmonary disease (COPD) .

Case Study: Respiratory Reaction

In a clinical case involving a 20-year-old male with bronchospasm after inhalation of an aerosol product containing this compound, the patient exhibited significant respiratory distress and skin reactions. This case highlights the need for careful monitoring of patients using this compound, particularly regarding potential hypersensitivity reactions .

Immunosuppressive Properties

This compound has been identified as a new chemical immunosuppressant that shows promise in preventing graft-versus-host disease (GVHD) in murine models. Its mechanism of action appears similar to that of cyclosporine A but without the associated toxicity to humans and animals . This characteristic makes this compound a candidate for further research in transplantation medicine.

Antiviral Activity

Research indicates that this compound possesses antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). It can inhibit HIV-1 replication in mononuclear cells in vitro, suggesting potential applications in antiviral therapies .

Mechanistic Insights

The compound's effectiveness as an expectorant and immunosuppressant is attributed to its ability to modulate ionic transport across cell membranes and influence secretory processes in epithelial tissues. Studies employing Ussing chambers have demonstrated that this compound does not alter baseline bioelectric parameters significantly but effectively inhibits induced responses .

Data Summary Table

Mecanismo De Acción

Stepronin ejerce sus efectos descomponiendo la estructura química de las moléculas de moco, lo que reduce su viscosidad. Esto se logra mediante la escisión de los enlaces disulfuro en las mucoproteínas, lo que lleva al adelgazamiento del moco y facilita su eliminación por la tos. El compuesto también aumenta las secreciones bronquiales, lo que ayuda aún más a eliminar el moco de las vías respiratorias .

Compuestos similares:

N-acetilcisteína: Otro agente mucolítico que descompone el moco al interrumpir los enlaces disulfuro.

Carbocisteína: Un mucolítico que modifica la estructura de las glucoproteínas del moco.

Ambroxol: Mejora la eliminación del moco al estimular la producción de surfactante y aumentar la actividad ciliar.

Singularidad de this compound: this compound es único en su acción dual como mucolítico y expectorante. No solo reduce la viscosidad del moco, sino que también promueve su drenaje de los pulmones al aumentar las secreciones bronquiales. Este doble mecanismo hace que this compound sea particularmente eficaz en el tratamiento de afecciones respiratorias caracterizadas por moco espeso y tenaz .

Comparación Con Compuestos Similares

N-acetylcysteine: Another mucolytic agent that breaks down mucus by disrupting disulfide bonds.

Carbocisteine: A mucolytic that modifies the structure of mucus glycoproteins.

Ambroxol: Enhances mucus clearance by stimulating the production of surfactant and increasing ciliary activity.

Uniqueness of Stepronin: this compound is unique in its dual action as both a mucolytic and an expectorant. It not only reduces the viscosity of mucus but also promotes its drainage from the lungs by increasing bronchial secretions. This dual mechanism makes this compound particularly effective in treating respiratory conditions characterized by thick and tenacious mucus .

Actividad Biológica

Stepronin (SPN) is a compound with notable biological activities, primarily recognized for its role as an expectorant and its immunosuppressive properties. This article delves into the various biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions through multiple mechanisms:

- Mucolytic Activity : It reduces airway secretion by inhibiting chloride ion secretion from epithelial cells and mucus glycoprotein secretion from submucosal glands. This action promotes the drainage of mucus from the lungs, thereby alleviating respiratory distress .

- Immunosuppressive Effects : this compound has been shown to prevent graft-versus-host disease (GVHD) in mouse models, suggesting its potential as a novel immunosuppressant. Its mechanism is similar to that of cyclosporine A but without the associated toxicity .

- Antiviral Properties : In vitro studies indicate that this compound can inhibit the replication of HIV-1 in mononuclear cells, showcasing its antiviral potential .

In Vitro Studies

A series of studies have explored the effects of this compound on airway secretion:

-

Airway Secretion Inhibition :

- Study Design : The effects of this compound on bioelectric parameters were examined using an Ussing chamber to measure potential difference (PD), short circuit current (SCC), and conductance (G) in canine tracheal tissues.

- Results : Both this compound and its metabolite, thenoic acid (TA), significantly inhibited PD and SCC induced by isoproterenol, while G remained unchanged. Additionally, they reduced mucus glycoprotein secretion when stimulated by methacholine .

-

Cytotoxicity in Multidrug-Resistant Cells :

- Study Design : Research indicated that thiol-substituted derivatives similar to this compound could selectively target multidrug-resistant (MDR) cancer cell lines.

- Results : Long-term exposure to these compounds sensitized MDR cells to conventional chemotherapeutics like doxorubicin and taxol, suggesting a potential application in overcoming drug resistance in cancer therapy .

Clinical Applications

- Expectorant Use : this compound is clinically utilized for managing conditions requiring mucus clearance, such as chronic bronchitis and other respiratory diseases. Its efficacy as an expectorant was highlighted in various clinical trials demonstrating improved lung function and reduced mucus viscosity .

- Immunosuppression in Transplantation : Case studies involving animal models have shown that this compound effectively prevents GVHD without the toxic side effects associated with traditional immunosuppressants. This positions it as a promising candidate for further clinical evaluation in transplant medicine .

Summary of Key Studies on this compound

| Study | Year | Design | Key Findings |

|---|---|---|---|

| Milvio et al. | 1981 | RCT | Significant reduction in airway secretion; improved lung function with this compound treatment. |

| Seidita et al. | 1984 | RCT | Demonstrated reduced mucus viscosity in pediatric patients with respiratory infections. |

| Drug Interaction Study | 2023 | In Vitro | Showed selective cytotoxicity against MDR cells; potential for enhancing chemotherapy efficacy. |

Propiedades

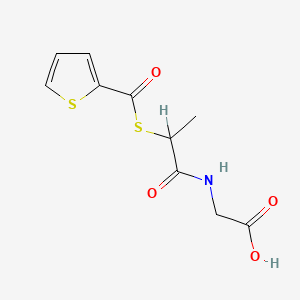

IUPAC Name |

2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S2/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYSEDHQJCOWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78126-10-0 (mono-hydrochloride salt) | |

| Record name | Stepronin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00868127 | |

| Record name | Stepronin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stepronin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.11e-01 g/L | |

| Record name | Stepronin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

An expectorant increases bronchial secretions and mucolytics help loosen thick bronchial secretions. Expectorants reduce the thickness or viscosity of bronchial secretions thus increasing mucus flow that can be removed more easily through coughing, Mucolytics break down the chemical structure of mucus molecules. The mucus becomes thinner and can be removed more easily through coughing. | |

| Record name | Stepronin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72324-18-6 | |

| Record name | Stepronin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72324-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stepronin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stepronin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stepronin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stepronin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEPRONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NOY894QRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stepronin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.